1-Theobromineacetic acid
Overview
Description
1-Theobromineacetic acid is a chemical compound with the molecular formula C₉H₁₀N₄O₄ and a molecular weight of 238.20 g/mol . It is a derivative of theobromine, a well-known xanthine alkaloid found in cocoa beans. The compound is characterized by its unique structure, which includes a theobromine moiety linked to an acetic acid group.
Mechanism of Action
Target of Action
The primary target of 1-Theobromineacetic acid, a derivative of theobromine, is believed to be the adenosine receptors within the plasma membrane of virtually every cell . Theobromine also targets phosphodiesterase , an enzyme that degrades cyclic AMP .
Mode of Action
Theobromine, the parent compound of this compound, acts as an antagonist at adenosine receptors . This antagonism promotes the release of neurotransmitters . Theobromine also inhibits phosphodiesterase, leading to an increase in intracellular cyclic AMP .
Biochemical Pathways
Theobromine affects several biochemical pathways. It acts as a free radical scavenger, an oxidoreductase inhibitor, a membrane permeability inhibitor, and a lipid peroxidase inhibitor . These actions contribute to its various biological properties, including antioxidant, anti-inflammatory, and anticarcinogenic effects .
Pharmacokinetics
Theobromine, its parent compound, is known to be used as a bronchodilator and vasodilator . It has a weaker diuretic activity than theophylline and is also a less powerful stimulant of smooth muscle .
Result of Action
Theobromine has several effects at the molecular and cellular levels. It stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate . It also has beneficial effects such as antioxidant, anti-inflammatory, and anticarcinogenic properties .
Biochemical Analysis
Biochemical Properties
1-Theobromineacetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. It interacts with enzymes such as phosphodiesterases, which are responsible for breaking down cyclic nucleotides like cyclic adenosine monophosphate and cyclic guanosine monophosphate. By inhibiting these enzymes, this compound can increase the levels of cyclic nucleotides, leading to enhanced cellular signaling. Additionally, it interacts with adenosine receptors, blocking their activity and thereby influencing neurotransmission and cardiovascular functions .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting phosphodiesterases, this compound can enhance cyclic adenosine monophosphate-mediated signaling pathways, leading to increased lipolysis in adipocytes and improved glucose uptake in muscle cells. Furthermore, its interaction with adenosine receptors can affect neurotransmitter release, impacting neuronal activity and potentially offering neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting phosphodiesterases, it prevents the breakdown of cyclic nucleotides, thereby prolonging their signaling effects. Additionally, this compound acts as an antagonist to adenosine receptors, blocking the binding of adenosine and preventing its inhibitory effects on neurotransmission. This dual mechanism of enzyme inhibition and receptor antagonism underlies the compound’s diverse physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound remains stable under controlled conditions, but prolonged exposure to extreme conditions can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained exposure leading to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to enhance cognitive function and improve cardiovascular health. At higher doses, it can lead to adverse effects such as gastrointestinal disturbances, increased heart rate, and potential toxicity. Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of methylxanthines. It is metabolized primarily in the liver by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues is also dependent on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the cytoplasm, where it interacts with enzymes and receptors, or to the nucleus, where it can influence gene expression. Understanding the subcellular localization of this compound provides insights into its precise mechanisms of action and potential therapeutic applications .
Preparation Methods
1-Theobromineacetic acid can be synthesized through various methods. One common approach involves the mechanochemical synthesis of a theobromine:oxalic acid cocrystal . This method involves the use of mechanochemical reactions, which are typically fast, nearly quantitative, and proceed without the formation of by-products. Another method involves the use of methyl urea and cyanoacetic acid as starting materials, followed by a series of reactions including condensation, nitrosation, reduction, acylation, ring closure, and methylation .
Chemical Reactions Analysis
1-Theobromineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
1-Theobromineacetic acid has several scientific research applications:
Chemistry: It is used in the study of cocrystal formation and mechanochemical synthesis.
Biology: The compound’s effects on biological systems are studied to understand its potential therapeutic applications.
Industry: The compound is used in the development of new materials with unique physicochemical properties.
Comparison with Similar Compounds
1-Theobromineacetic acid is structurally similar to other xanthine derivatives such as theophylline and caffeine . it is unique in its specific structure, which includes an acetic acid group linked to the theobromine moiety. This structural difference imparts distinct physicochemical properties and potential applications. Similar compounds include:
Theobromine: A xanthine alkaloid found in cocoa beans.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Caffeine: A central nervous system stimulant commonly found in coffee and tea.
Properties
IUPAC Name |
2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-11-4-10-7-6(11)8(16)13(3-5(14)15)9(17)12(7)2/h4H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTSCXLOPJCPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204672 | |
Record name | 1-Theobromineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5614-56-2 | |
Record name | 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5614-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Theobromineacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Theobromineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-THEOBROMINEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XL1I8J8NT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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